molecular formula C8H20N4O4S B14321457 Piperidino ethyl guanidine sulphate CAS No. 101517-10-6

Piperidino ethyl guanidine sulphate

Cat. No.: B14321457
CAS No.: 101517-10-6
M. Wt: 268.34 g/mol
InChI Key: LYNDKEYSEBKFIL-UHFFFAOYSA-N
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Description

Piperidino ethyl guanidine sulphate is a chemical compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidino ethyl guanidine sulphate typically involves the reaction of piperidine with ethyl guanidine in the presence of a suitable catalyst. One common method is the guanylation of piperidine using ethyl guanidine under mild conditions. This reaction can be catalyzed by transition metals such as scandium triflate or ytterbium triflate, which facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of reactants, controlled reaction temperatures, and the use of efficient catalysts to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Piperidino ethyl guanidine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanidines .

Mechanism of Action

The mechanism of action of piperidino ethyl guanidine sulphate involves its interaction with specific molecular targets and pathways. It is known to act as a strong base and nucleophile, facilitating various chemical transformations. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Properties

CAS No.

101517-10-6

Molecular Formula

C8H20N4O4S

Molecular Weight

268.34 g/mol

IUPAC Name

carbamimidoyl(2-piperidin-1-ium-1-ylethyl)azanium;sulfate

InChI

InChI=1S/C8H18N4.H2O4S/c9-8(10)11-4-7-12-5-2-1-3-6-12;1-5(2,3)4/h1-7H2,(H4,9,10,11);(H2,1,2,3,4)

InChI Key

LYNDKEYSEBKFIL-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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